Methyl 2-(5-azaspiro[3.4]octan-5-yl)pyrimidine-5-carboxylate
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Overview
Description
Methyl 2-(5-azaspiro[34]octan-5-yl)pyrimidine-5-carboxylate is a complex organic compound that features a spirocyclic structure
Preparation Methods
The synthesis of Methyl 2-(5-azaspiro[3.4]octan-5-yl)pyrimidine-5-carboxylate typically involves the annulation of the cyclopentane ring and the four-membered ring. The synthetic routes employ readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Methyl 2-(5-azaspiro[3.4]octan-5-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Methyl 2-(5-azaspiro[3.4]octan-5-yl)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of new materials with specific mechanical and chemical properties.
Biological Research: It is used in studies involving the inhibition of nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells.
Mechanism of Action
The mechanism of action of Methyl 2-(5-azaspiro[3.4]octan-5-yl)pyrimidine-5-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced inflammation and cell death .
Comparison with Similar Compounds
Similar compounds to Methyl 2-(5-azaspiro[3.4]octan-5-yl)pyrimidine-5-carboxylate include other spirocyclic pyrimidine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-inflammatory properties, similar to this compound .
Properties
IUPAC Name |
methyl 2-(5-azaspiro[3.4]octan-5-yl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-18-11(17)10-8-14-12(15-9-10)16-7-3-6-13(16)4-2-5-13/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPJJERVWRKTGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)N2CCCC23CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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